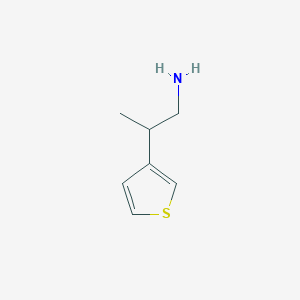

2-(Thiophen-3-yl)propan-1-amine

説明

2-(Thiophen-3-yl)propan-1-amine is a primary amine with a propane backbone, where the amine group (-NH₂) is located at the first carbon (propan-1-amine), and the second carbon is substituted with a thiophen-3-yl group. Thiophene, a sulfur-containing aromatic heterocycle, confers unique electronic and steric properties to the molecule. This compound is of interest in pharmaceutical chemistry, particularly as an intermediate or impurity in the synthesis of drugs like Duloxetine hydrochloride . Its structural features, including the amine positioning and thiophene substitution, influence its physicochemical behavior and biological interactions.

特性

IUPAC Name |

2-thiophen-3-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6(4-8)7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFUOVZGZSQEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149977-40-2 | |

| Record name | 2-(thiophen-3-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)propan-1-amine can be achieved through several methods. One common method involves the reaction of thiophene with a suitable amine precursor. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for 2-(Thiophen-3-yl)propan-1-amine typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

化学反応の分析

Types of Reactions

2-(Thiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiophene S-oxides.

Reduction: Reduction reactions can convert the compound into different thiophene derivatives.

Substitution: Substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene S-oxides, while substitution reactions can produce a wide range of functionalized thiophene derivatives.

科学的研究の応用

2-(Thiophen-3-yl)propan-1-amine has several scientific research applications:

作用機序

The mechanism of action of 2-(Thiophen-3-yl)propan-1-amine is similar to that of amphetamines. It is believed to act as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means that it increases the levels of norepinephrine and dopamine in the brain by inhibiting their reuptake or promoting their release, leading to stimulant effects.

類似化合物との比較

Structural and Electronic Differences

- Thiophene Position: Thiophen-3-yl (target compound) vs. Thiophen-2-yl derivatives (e.g., ) exhibit altered dipole moments due to sulfur’s position, affecting solvation and intermolecular interactions .

Amine Positioning :

- Propan-1-amine (target) vs. propan-2-amine (): The primary amine in propan-1-amine increases hydrogen-bonding capacity, influencing solubility and receptor binding. Propan-2-amine derivatives, such as (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride, may exhibit stereospecific interactions in chiral environments .

- Propargylamine (): The triple bond in prop-2-yn-1-amine derivatives increases electrophilicity, making these compounds reactive intermediates in click chemistry or irreversible enzyme inhibitors .

Physicochemical Properties

Solubility :

- Salt forms (e.g., hydrochloride in , oxalate in ) significantly enhance water solubility. For example, (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is more soluble in polar solvents than the free base .

- Branched analogs (e.g., 2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine) show increased lipophilicity, favoring blood-brain barrier penetration .

- Thermophysical Behavior: Linear primary amines like 2-(Thiophen-3-yl)propan-1-amine exhibit lower viscosity deviations (ηΔ) in alcohol solutions compared to bulkier analogs, as observed in similar 1-alkanol + amine systems .

生物活性

2-(Thiophen-3-yl)propan-1-amine, a thiophene-derived compound, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(Thiophen-3-yl)propan-1-amine is C₈H₉N₁S₁, featuring a thiophene ring attached to a propan-1-amine structure. The presence of the thiophene moiety enhances its potential interactions in biological systems due to its aromatic nature, which may influence enzyme activity and receptor binding.

The mechanism of action of 2-(Thiophen-3-yl)propan-1-amine is believed to be similar to that of amphetamines. It acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent, modulating neurotransmitter levels in the synaptic cleft and affecting neuronal signaling pathways. This mechanism underlies its potential therapeutic applications in treating neurological disorders.

Antimicrobial Properties

Research indicates that 2-(Thiophen-3-yl)propan-1-amine exhibits significant antimicrobial activity. Studies have shown that derivatives of thiophene compounds can inhibit the growth of various bacterial strains, suggesting that this compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2-(Thiophen-3-yl)propan-1-amine has been studied for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | A study demonstrated that thiophene derivatives, including 2-(Thiophen-3-yl)propan-1-amine, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory Effects | Research indicated that this compound could reduce levels of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory conditions. |

| Neuropharmacological Studies | Investigations into the neuropharmacological properties revealed that 2-(Thiophen-3-yl)propan-1-amine can affect dopamine and norepinephrine levels, indicating its potential use in treating mood disorders. |

Synthesis and Derivatives

The synthesis of 2-(Thiophen-3-yl)propan-1-amine can be achieved through various methods, including reductive amination. Its derivatives are also being explored for enhanced biological activity. For instance, modifications to the amine group can lead to compounds with improved pharmacological profiles.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activities of 2-(Thiophen-3-yl)propan-1-amine. Future studies should focus on:

- In vivo studies to confirm the therapeutic potential observed in vitro.

- Structure–activity relationship (SAR) studies to identify key structural features responsible for its biological effects.

- Clinical trials to evaluate safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。